molecular formula C14H16Cl2N2OS B8755496 (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol CAS No. 178978-97-7

(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol

Cat. No. B8755496
CAS RN: 178978-97-7
M. Wt: 331.3 g/mol
InChI Key: DPFYGZSOTRICJF-UHFFFAOYSA-N
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Description

(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C14H16Cl2N2OS and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178978-97-7

Product Name

(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol

Molecular Formula

C14H16Cl2N2OS

Molecular Weight

331.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C14H16Cl2N2OS/c1-8(2)13-14(18(3)12(7-19)17-13)20-11-5-9(15)4-10(16)6-11/h4-6,8,19H,7H2,1-3H3

InChI Key

DPFYGZSOTRICJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(COCc2nc(C(C)C)c(Sc3cc(Cl)cc(Cl)c3)n2C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

(6)In 45 ml of ethanol was dissolved 9.10 g (20.1 mmol)of 5-(3,5-dichlorophenylthio)-1-methyl-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole (17b), followed by addition of 90 ml of 6N-hydrochloric acid, and the mixture was refluxed for 1 hour. This reaction mixture was concentrated under reduced pressure to remove ethanol and the residue forming a couple of layers was extracted twice with n-hexane to remove p-methoxybenzyl chloride. The aqueous layer was extracted with methylene chloride and the extract was neutralized with an aqueous sodium bicarbonate solution and dried over magnesium sulfate. The solvent was then distilled off under reduced pressure and the residue was rinsed with isopropyl ether to provide 6.3 g (yield 95%)of [5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]methanol (12=Compound I-8). mp 157-158° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3,5-dichlorophenylthio)-1-methyl-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In 4 ml of ethanol was dissolved 440 mg (1.3 mmol)of 5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde (Compound I-6), followed by addition of 51 mg (1.3 mmol)of sodium borohydride at room temperature. After 10 minutes, the mixture was neutralized by acetic acid and sodium bicarbonate, and extracted with methylene chloride. The organic layer was washed with water and dried over sodium sulfate. The solvent was then concentrated under reduced pressure and the residue was recrystallized by isopropyl ether:n-hexane to provide 340 mg (yield 77%)of Compound I-8. mp 157 to 158° C.
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
440 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
77%

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